molecular formula C8H11Si B1631080 Dimethylphenylsilane CAS No. 766-77-8

Dimethylphenylsilane

Cat. No. B1631080
CAS RN: 766-77-8
M. Wt: 135.26 g/mol
InChI Key: OIKHZBFJHONJJB-UHFFFAOYSA-N
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Description

Dimethylphenylsilane is a chemical compound with the molecular formula C8H12Si . It is used as a silylating agent in homocoupling reactions to produce well-defined polymers .


Synthesis Analysis

Dimethylphenylsilane is synthesized using various methods. It is often used as a reagent for enol ether synthesis . It acts as a catalyst and is also used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes .


Molecular Structure Analysis

The molecular formula of Dimethylphenylsilane is C8H12Si . It has an average mass of 136.266 Da and a mono-isotopic mass of 136.070831 Da .


Chemical Reactions Analysis

Dimethylphenylsilane is involved in various chemical reactions. It is used as a reagent for enol ether synthesis . It can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan .


Physical And Chemical Properties Analysis

Dimethylphenylsilane is a clear colorless liquid . It has a boiling point of 156.5±0.0 °C at 760 mmHg . The vapor pressure is 3.7±0.2 mmHg at 25°C . The flash point is 35.0±0.0 °C . It is not miscible in water .

Scientific Research Applications

Catalytic Applications

  • Deoxygenation of Amine N-oxides : Dimethylphenylsilane has been used as a reducing agent for the deoxygenation of aromatic and aliphatic amine N-oxides. This process, facilitated by a carbon nanotube–gold nanohybrid catalyst, stands out for its excellent yield, low catalyst loading, and recyclability (Donck et al., 2015).

  • Reductive Coupling of Carbonyl Compounds : In the presence of a carbon-supported dioxo-molybdenum catalyst, dimethylphenylsilane is effective for the reductive coupling of various carbonyl compounds. The catalyst used is notable for its stability and chemoselectivity, enabling functionalized ether synthesis without the need for protective groups or ligands (Liu et al., 2017).

Molecular Dissociation Studies

  • Dissociation of Molecular Cations : Research on the dissociations of methylphenylsilane and dimethylphenylsilane molecular cations through electron ionization and metastable ion decomposition spectra revealed insights into the benzene loss from these ions. This finding is significant in understanding the dissociation mechanisms of these compounds (Choe, 2005).

Catalyst Design and Evaluation

  • Catalysis with POP-pincer Silyl Complexes : The reaction of 9,9-Dimethyl-4,5-bis(diisopropylphosphino)xanthene derivatives with dimethylphenylsilane has been studied,focusing on the formation of saturated compounds. This research contributes to understanding the catalytic properties of rhodium and iridium complexes in silyl derivative reactions (Esteruelas et al., 2013).
  • Chiral Catalysts in Porous Hosts : The immobilization of dirhodium carboxamide catalysts in the pores of MCM-41 was studied for their catalytic activities in the Si–H insertion reaction of dimethylphenylsilane. This research emphasizes the influence of spatial confinement by the carrier on catalytic performance (Hultman et al., 2003).

Gas-phase Acidities Studies

  • Study of Gas-phase Acidities of Aryldimethylsilanes : The gas-phase acidities of aryldimethylsilanes, including dimethylphenylsilane, were determined. This research is crucial for understanding the thermodynamic stabilities and the effects of substituents on silyl anions (Irie et al., 2001).

Inhibition Properties in Corrosion Protection

  • Inhibition Performances for Steel Protection : The inhibition properties of specific compounds for mild steel corrosion in an acidic solution were studied, emphasizing the role of dimethylphenylsilane in this context. This research contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Catalysis and Chemical Synthesis

  • Rhenium Oxides in Hydrosilylation : The use of oxo-rhenium complexes for the hydrosilylation of aliphatic and aromatic aldehydes with dimethylphenylsilane was explored. This study highlights the catalytic scope and effectiveness of rhenium oxides in chemical synthesis (Royo & Romão, 2005).

Safety And Hazards

Dimethylphenylsilane is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

InChI

InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHZBFJHONJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871805
Record name Benzene, (dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphenylsilane

CAS RN

766-77-8
Record name Benzene, (dimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dimethylsilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
RA Widenhoefer, A Vadehra - Tetrahedron Letters, 1999 - Elsevier
… with triethylsilane than with dimethylphenylsilane. Specifically, … /hydrosilylafion with dimethylphenylsilane, ld Because a … dienes employing dimethylphenylsilane and we report the …
Number of citations: 35 www.sciencedirect.com
A Kunai, Y Matsuo, M Ishikawa - Organometallics, 1993 - ACS Publications
… The isolation of dimethylphenylsilane (10) in the photolysis oflb is consistent with these assumptions. The fact that the presence of piperylene decreases the yields of the products …
Number of citations: 3 pubs.acs.org
J Kočišek, O Stružínský, H Sahánková… - Plasma Processes …, 2012 - Wiley Online Library
Electron ionization (EI) to dimethylphenylsilane (DMPS) is studied in crossed electron‐molecular beams experiment. Using this technique with improved energy resolution of the …
Number of citations: 4 onlinelibrary.wiley.com
H GILMAN, WJ TREPKA - The Journal of Organic Chemistry, 1960 - ACS Publications
… Dimethylphenylsilanecarboxylic acid will also decarbonylate under the same conditions, but the reaction appears to be much slower. This is in contrast to triphenylsilanecarboxylic acid …
Number of citations: 14 pubs.acs.org
JC Choe - International Journal of Mass Spectrometry, 2005 - Elsevier
The dissociations of methylphenylsilane and dimethylphenylsilane molecular cations have been investigated by obtaining the 70-eV electron ionization mass spectra and the …
Number of citations: 8 www.sciencedirect.com
A Naka, M Hayashi, S Okazaki, A Kunai… - …, 1996 - ACS Publications
… presence of 5.6 equiv of dimethylphenylsilane under the same … reaction of 1 with dimethylphenylsilane in the presence of … bond of the phenyl ring in dimethylphenylsilane to 6. …
Number of citations: 33 pubs.acs.org
Y Kawanami, K Yamamoto - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
… We were unable to detect allyldimethylphenylsilane that should be replaced with 10 in order to form eventually 13 after the crucial crossover took place. However, it should be …
Number of citations: 11 www.journal.csj.jp
H Hengelsberg, R Tacke, K Fritsche, C Syldatk… - Journal of …, 1991 - Elsevier
Recemic dimethylphenyl[1-(phenylacetamido)ethyl]silane [rac-5] has been made by a four-step synthesis starting from (chloromethyl)dimethylphenylsilane [PhMe 2 SiCH 2 Cl (1) → …
Number of citations: 21 www.sciencedirect.com
RJ Fessenden, RA Hartman - Journal of Medicinal Chemistry, 1970 - ACS Publications
After ingestion (rat), phenyltrimethykilane is absorbed and eliminated in the urine as both phenyl-and methyl-hydroxylated metabolites. Phenyldimethylsilane is also absorbed, but …
Number of citations: 39 pubs.acs.org
RA Benkeser, DJ Foster - Journal of the American Chemical …, 1952 - ACS Publications
The reaction of sodium with phenylsilanes of the type PhzSiCl4_z, PhzSiH4_z and PhzMesSiH4_< z+ at elevated tem-peratures was investigated. These compounds appeared to …
Number of citations: 64 pubs.acs.org

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